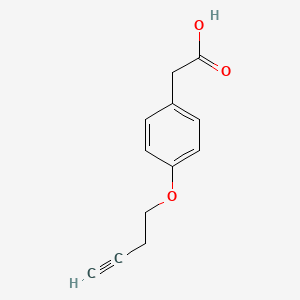

4-(3-Butyn-1-yloxy)benzeneacetic acid

Description

Historical Context of Aryl-Ether and Alkyne-Containing Molecules in Chemical Synthesis

The synthesis of aryl ethers, a key structural component of 4-(3-Butyn-1-yloxy)benzeneacetic acid, has a rich history. The Williamson ether synthesis, developed in the 19th century, represents a foundational method, typically involving the reaction of a sodium alkoxide with a suitable alkyl halide. rsc.org For the specific case of aryl ethers, this classical approach often involves reacting a sodium phenoxide with an alkyl halide. rsc.org A significant advancement in aryl ether synthesis came with the advent of the Ullmann condensation, which traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol. rsc.orgorganic-chemistry.org More recent developments have focused on improving the efficiency and substrate scope of these reactions, with palladium and copper-catalyzed cross-coupling methods becoming increasingly prominent. organic-chemistry.orggoogle.comgoogle.com These modern methods often allow for milder reaction conditions and tolerate a wider range of functional groups. organic-chemistry.orggoogle.com

Alkynes, characterized by a carbon-carbon triple bond, have also long been recognized for their synthetic utility. wikipedia.org The pioneering work of chemists like Ralph Raphael in the mid-20th century highlighted the versatility of alkynes as intermediates in the synthesis of complex molecules. wikipedia.org The high reactivity of the triple bond allows alkynes to participate in a wide array of chemical transformations, including additions, cycloadditions, and metal-catalyzed reactions. numberanalytics.comnumberanalytics.comsolubilityofthings.com Terminal alkynes, such as the one present in this compound, are particularly valuable due to the acidity of the terminal proton, which allows for the formation of acetylide anions. numberanalytics.comlibretexts.org These anions are potent nucleophiles, enabling the formation of new carbon-carbon bonds, a crucial step in building molecular complexity. libretexts.org

Significance of the Benzeneacetic Acid Scaffold in Organic Chemistry

The benzeneacetic acid moiety serves as a fundamental scaffold in organic and medicinal chemistry. Phenylacetic acid itself is a natural compound found in various plants and also acts as a human metabolite. nih.gov It is recognized as an auxin, a class of plant hormones that regulate growth. nih.gov The benzeneacetic acid framework is a common structural feature in a wide range of biologically active compounds and pharmaceuticals. nih.govpreprints.org Its derivatives have been explored for various therapeutic applications, including as anticancer agents. preprints.org The carboxylic acid group provides a handle for further chemical modification, such as esterification or amidation, allowing for the synthesis of diverse libraries of compounds for drug discovery and other applications. nih.gov

Overview of Research Trajectories for Alkynyl-Functionalized Aromatic Systems

Alkynyl-functionalized aromatic systems are at the forefront of various research areas, from materials science to chemical biology. The combination of a rigid aromatic ring and a reactive alkyne group provides a platform for creating novel materials with interesting electronic and optical properties. acs.org These systems are also key components in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov The alkyne group can be readily transformed into other functional groups, making these compounds valuable synthetic intermediates. acs.org For instance, the hydration of the alkyne can lead to the formation of ketones, while cycloaddition reactions can be used to construct new ring systems. solubilityofthings.comlibretexts.org Recent research has also focused on the metal-catalyzed functionalization of alkynes to create highly substituted and stereochemically defined olefins, which are important structural motifs in many bioactive molecules. acs.org

Academic and Industrial Relevance of Tailored Chemical Building Blocks

The compound this compound is an exemplary tailored chemical building block. Such building blocks are molecules that possess multiple, selectively reactive functional groups, designed for use in modular synthesis. wikipedia.org In both academic and industrial settings, these building blocks are crucial for the efficient construction of complex target molecules. wikipedia.orgboronmolecular.com The demand for novel pharmaceuticals, agrochemicals, and materials drives the development of new and versatile building blocks. boronmolecular.comreachemchemicals.com

The bifunctional nature of this compound, with its terminal alkyne and carboxylic acid, allows for orthogonal chemical modifications. For example, the alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach it to other molecules, while the carboxylic acid can be used for conjugation to biomolecules or surfaces. This makes it a valuable tool in chemical biology and drug discovery for the creation of chemical probes and bifunctional molecules designed to interact with specific biological targets. nih.govnih.govwuxibiology.com The ability to custom-synthesize such building blocks provides researchers with the tools to create innovative molecules with precisely controlled structures and functions, accelerating the pace of discovery in numerous scientific fields. reachemchemicals.comillinois.educhemscene.com

Chemical Data for this compound

| Property | Value |

| IUPAC Name | 2-(4-(but-3-yn-1-yloxy)phenyl)acetic acid |

| CAS Number | 1019369-28-8 |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.23 g/mol |

| SMILES | C#CCCOC1=CC=C(CC(=O)O)C=C1 |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-but-3-ynoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h1,4-7H,3,8-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHMVRJGAUKPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry of 4 3 Butyn 1 Yloxy Benzeneacetic Acid

Strategic Approaches to the Benzeneacetic Acid Core Functionalization

Phenylacetic acid (PAA) and its derivatives are common motifs in organic chemistry, and several reliable methods for their synthesis have been established. These routes often begin with readily available starting materials and proceed through well-understood reaction mechanisms. One of the most prevalent methods is the hydrolysis of benzyl (B1604629) cyanide. sciencemadness.org This reaction can be catalyzed by either strong acids, such as sulfuric or hydrochloric acid, or by bases. sciencemadness.org

Another common approach involves the oxidation of related compounds. For instance, phenethyl alcohol can be oxidized using strong oxidizing agents like potassium permanganate (B83412) in an acidic medium to yield phenylacetic acid. sciencemadness.org A more specialized method is the Willgerodt–Kindler reaction, which transforms acetophenone (B1666503) into phenylacetic acid via a thioamide intermediate using sulfur and an amine like morpholine. sciencemadness.org

These foundational methods can be adapted to produce substituted phenylacetic acids, which serve as crucial precursors for more complex molecules like 4-(3-butyn-1-yloxy)benzeneacetic acid. For the synthesis of the target compound, a para-substituted PAA, such as 4-hydroxyphenylacetic acid, is the key intermediate.

Table 1: Established Synthetic Routes for Phenylacetic Acid

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Benzyl Cyanide | H₂SO₄/H₂O or NaOH/H₂O, then H₃O⁺ | Phenylacetic Acid | A common and high-yielding method for synthesizing PAA from a nitrile precursor. sciencemadness.org |

| Phenethyl Alcohol | KMnO₄, H⁺ | Phenylacetic Acid | Involves the oxidation of a primary alcohol to a carboxylic acid. sciencemadness.org |

| Acetophenone | Sulfur, Morpholine, then H₂O/KOH | Phenylacetic Acid | Known as the Willgerodt–Kindler reaction, it rearranges the carbonyl group. sciencemadness.org |

| Benzylmagnesium Chloride | CO₂ (dry ice), then H₃O⁺ | Phenylacetic Acid | A Grignard reaction that provides a pure product but can be expensive. sciencemadness.org |

The placement of substituents on a benzene (B151609) ring is governed by the electronic properties of the groups already present on the ring. youtube.com These groups can be classified as either activating or deactivating, and as ortho-, para-directors or meta-directors. masterorganicchemistry.comstudysmarter.co.uk An activating group increases the rate of electrophilic aromatic substitution compared to benzene, while a deactivating group decreases it.

The acetic acid moiety (-CH₂COOH) attached to the benzene ring is an ortho-, para-directing group. libretexts.org Although the carboxyl group itself is electron-withdrawing, the methylene (B1212753) (-CH₂) spacer isolates the ring from its deactivating resonance effects. The primary influence on the ring is the weak activating effect of the alkyl group via induction. youtube.com This directs incoming electrophiles to the ortho and para positions, where the carbocation intermediate formed during the reaction is most stabilized. libretexts.orgyoutube.com The para product is often favored over the ortho product due to reduced steric hindrance. youtube.com

For the synthesis of this compound, the key is to have a functional group at the para position that allows for the subsequent ether linkage. This is typically achieved by starting with a precursor that already contains a para-substituent, such as 4-hydroxyphenylacetic acid.

Synthetic Pathways for Incorporating the 3-Butyn-1-yloxy Moiety

The introduction of the butynyloxy side chain is the final key step in the synthesis of the target molecule. This can be achieved through several synthetic strategies, with etherification being the most direct.

The most direct method for forming the ether linkage in this compound is through a Williamson ether synthesis. youtube.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

In the context of synthesizing the target compound, this would typically involve the reaction of a para-substituted phenylacetic acid derivative, such as ethyl 4-hydroxyphenylacetate (B1229458), with a suitable butynol (B8639501) precursor. The phenolic hydroxyl group is deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide. This nucleophile then reacts with a 3-butynyl halide or tosylate (e.g., 4-chloro-1-butyne (B1585787) or 3-butyn-1-yl tosylate) to form the ether linkage. The final step would be the hydrolysis of the ester to yield the carboxylic acid.

Table 2: Reagents for Williamson Ether Synthesis of the Target Moiety

| Phenylacetic Acid Precursor | Butynol Precursor | Base | Resulting Linkage |

|---|---|---|---|

| Ethyl 4-hydroxyphenylacetate | 4-chloro-1-butyne | K₂CO₃ | Ether linkage formed via Sₙ2 reaction. |

| 4-Hydroxyphenylacetic acid | 3-butyn-1-ol | (Requires activation of the alcohol, e.g., Mitsunobu reaction) | Forms the ether bond directly. |

| Ethyl 4-hydroxyphenylacetate | 3-butyn-1-yl tosylate | NaH | Tosylate is an excellent leaving group for this transformation. |

Alkynylation reactions are fundamental in organic synthesis for creating carbon-carbon bonds involving an alkyne. wikipedia.org These reactions often proceed through the formation of a metal acetylide, which is a potent nucleophile. libretexts.org This is typically achieved by deprotonating a terminal alkyne with a strong base like sodium amide (NaNH₂) or an organolithium reagent. libretexts.org

While not the most direct route for the synthesis of this compound, one could envision a strategy where a precursor containing a leaving group is attached to the phenylacetic acid core, and the terminal alkyne is introduced via nucleophilic substitution by an acetylide anion. However, the more common and efficient approach is to introduce the entire butynyloxy moiety, which already contains the terminal alkyne, as described in the etherification strategies. The principles of alkynylation are more relevant to the synthesis of the butynol precursors themselves.

For instance, a synthetic sequence could begin with the etherification of ethyl 4-hydroxyphenylacetate with an allyl halide (e.g., allyl bromide) to form an allyl ether. The terminal double bond of the allyl group could then be subjected to a sequence of reactions, such as bromination followed by double dehydrobromination, to generate the terminal alkyne. This multi-step approach offers flexibility but is generally less efficient than the direct etherification with a butynol precursor. Such strategies are often employed when specific stereochemistry is required or when avoiding certain functional group incompatibilities. youtube.com

Exploration of Reactivity and Mechanistic Investigations of 4 3 Butyn 1 Yloxy Benzeneacetic Acid

Alkyne Functionalization Reactions and Their Mechanistic Underpinnings

The terminal alkyne is the most reactive site on 4-(3-butyn-1-yloxy)benzeneacetic acid, making it a key substrate for addition and cycloaddition reactions. These transformations are foundational in fields ranging from medicinal chemistry to materials science.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). beilstein-journals.org This reaction is a cornerstone of "click chemistry," valued for its reliability, mild reaction conditions, and compatibility with a wide array of functional groups. glenresearch.com The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide in a stepwise manner to yield the triazole product. beilstein-journals.org The use of a copper(I) catalyst accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal Huisgen cycloaddition, which typically requires harsh conditions and yields a mixture of regioisomers. beilstein-journals.org

While specific kinetic data for the CuAAC reaction involving this compound are not extensively documented in the literature, the reactivity can be inferred from studies on structurally similar terminal alkynes, such as propargyl compounds. The rate of triazole formation is influenced by several factors, including the concentration of the copper catalyst, the nature of the solvent, and the electronic properties of the alkyne and azide partners. nih.gov Electronically activated alkynes, like propiolamides, tend to react slightly faster than simple propargyl ethers or alcohols. nih.gov

Kinetic profiles are typically established by monitoring the reaction progress over time under pseudo-first-order conditions. The table below presents representative reaction times for various alkyne classes under typical bioconjugation conditions, illustrating the high efficiency of the CuAAC reaction.

| Alkyne Substrate Class | Typical Reaction Time to Completion (100 µM Cu⁺) | Relative Reactivity Trend |

|---|---|---|

| Propargyl ethers/alcohols | < 30 minutes | High |

| Propiolamides | < 30 minutes | Very High |

| Tertiary propargyl carbamates | Variable (potential for fragmentation) | Moderate (with complications) |

Data in the table is representative of general alkyne classes as reported in comparative studies and is intended for illustrative purposes. nih.gov

The performance of the CuAAC reaction, especially in biological settings, is critically dependent on the use of ligands to stabilize the copper(I) oxidation state. Copper(I) is prone to disproportionation and oxidation, which deactivates the catalyst. Furthermore, copper ions can cause damage to biomolecules like DNA. glenresearch.com Ligands coordinate to the copper center, preventing these undesirable side reactions and enhancing catalytic turnover.

Tris(triazolylmethyl)amine-based ligands are among the most effective and widely used. Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first prominent ligands developed for this purpose. More water-soluble variants like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) have since been developed for improved performance in aqueous media typical for bioconjugation. nih.gov These ligands accelerate the reaction and protect the integrity of sensitive substrates.

| Ligand | Key Features | Primary Application Environment |

|---|---|---|

| Tris(benzyltriazolylmethyl)amine (TBTA) | Highly effective at stabilizing Cu(I); prevents catalyst deactivation. | Organic solvents |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | High water solubility; protects biomolecules from copper-mediated damage. | Aqueous/Biological systems |

Information is based on general findings in the field of click chemistry. glenresearch.comnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bio-orthogonal reaction that, unlike CuAAC, proceeds without a metal catalyst. The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145). magtech.com.cnd-nb.info This strain significantly lowers the activation energy of the cycloaddition with an azide.

The terminal alkyne in this compound is linear and unstrained. Consequently, it is not a suitable substrate for SPAAC. magtech.com.cn The reaction is exclusive to highly activated, strained cyclic alkynes such as dibenzocyclooctynol (DIBO) or difluorinated cyclooctyne (DIFO). magtech.com.cnnih.gov Attempting to react an unstrained terminal alkyne like this compound with an azide under SPAAC conditions (i.e., without a catalyst) would not lead to a significant reaction, as the activation barrier would be prohibitively high, similar to the thermal Huisgen cycloaddition. d-nb.info

Gold catalysts, typically in the form of Au(I) or Au(III) complexes, are powerful soft Lewis acids that show a high affinity for activating alkyne C-C triple bonds towards nucleophilic attack. nih.gov This property enables a range of transformations, including intramolecular hydroarylation and cyclization reactions.

For a substrate like this compound, a gold(I) catalyst can coordinate to the terminal alkyne, rendering it highly electrophilic. The tethered phenyl ring can then act as an intramolecular nucleophile, attacking the activated alkyne to form a new C-C bond and generate a cyclic product. researchgate.net This process is known as intramolecular hydroarylation or arylative cyclization.

The regiochemical outcome of this cyclization is governed by Baldwin's rules and electronic factors, with two primary pathways being possible:

6-endo-dig cyclization: The aryl group attacks the terminal carbon of the alkyne, leading to a six-membered ring.

5-exo-dig cyclization: The aryl group attacks the internal carbon of the alkyne, leading to a five-membered ring containing an exocyclic double bond.

Mechanistic studies on related oxygen- and nitrogen-tethered enynes and alkynes show that the outcome can be highly sensitive to the catalyst, ligand, and substrate structure. rsc.orgpku.edu.cn While 5-exo cyclizations are often kinetically favored for many systems, 6-endo pathways are common for oxygen-tethered 1,6-enynes. pku.edu.cn For this compound, the 6-endo-dig pathway would lead to the formation of a chromane (B1220400) derivative. DFT studies and experimental work on similar systems suggest that factors like steric hindrance from bulky ligands can influence the transition state energies, thereby directing the regioselectivity. rsc.orgpku.edu.cn

| Cyclization Pathway | Description | Controlling Factors |

|---|---|---|

| 6-endo-dig | Intramolecular attack at the terminal alkyne carbon, forming a six-membered ring. | Often observed in oxygen-tethered systems; can be favored under thermodynamic control. |

| 5-exo-dig | Intramolecular attack at the internal alkyne carbon, forming a five-membered ring. | Often kinetically favored; can be promoted by specific substrate geometries or catalyst systems. |

This table outlines general principles of gold-catalyzed intramolecular hydroarylation. nih.govpku.edu.cn

Transition Metal-Catalyzed Alkyne Transformations

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

The terminal alkyne functionality in this compound is a versatile handle for various palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent reactions for terminal alkynes is the Sonogashira cross-coupling reaction. youtube.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine. youtube.com For this compound, this would allow for the introduction of a wide range of aryl or vinyl substituents at the terminal position of the butynyl group. The general conditions for such a transformation would likely involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper source such as CuI, and a base like triethylamine (B128534) in a suitable solvent. youtube.comyoutube.com It is noteworthy that some modern protocols have been developed that are copper-free, which can be advantageous in preventing the undesired Glaser-type oxidative dimerization of the terminal alkyne. organic-chemistry.orggoogle.com

Beyond simple cross-coupling, the presence of the carboxylic acid and the aryl ether opens up possibilities for intramolecular cyclization reactions. Palladium catalysis can facilitate the intramolecular addition of various functionalities across the alkyne. For instance, intramolecular oxypalladation, where the oxygen of the carboxylic acid or the ether attacks the alkyne, could lead to the formation of cyclic structures. While direct intramolecular cyclization involving the carboxylic acid might require specific conditions, palladium-catalyzed cascade reactions initiated by other processes are well-documented. dicp.ac.cnresearchgate.net For example, a palladium(II) catalyst could activate the alkyne towards nucleophilic attack by the carboxylic acid, leading to a vinyl-palladium species that could undergo further reactions. dicp.ac.cn

The following table outlines potential palladium-catalyzed cross-coupling and cyclization reactions for this compound based on analogous systems.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

| Sonogashira Coupling | Aryl Iodide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI, Et₃N | 4-(4-Phenyl-3-butyn-1-yloxy)benzeneacetic acid |

| Sonogashira Coupling | Vinyl Bromide (e.g., 1-Bromostyrene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(5-Phenyl-3-penten-1-yn-1-yloxy)benzeneacetic acid |

| Intramolecular Cyclization | (No external partner) | Pd(OAc)₂, Ligand | Lactone or other cyclic ether derivatives |

Mechanisms of C-C, C-O, and C-N Bond Formation at the Alkyne

The formation of new bonds at the alkyne of this compound under palladium catalysis proceeds through a series of well-established mechanistic steps.

C-C Bond Formation: The mechanism of the Sonogashira coupling, a key C-C bond-forming reaction, typically begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. youtube.com Concurrently, the terminal alkyne is activated by a copper(I) salt to form a copper acetylide. youtube.com Transmetalation then occurs, where the acetylide group is transferred from copper to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups (the aryl/vinyl and the alkynyl) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com Other C-C bond formations can occur through processes like carbopalladation, where a carbon-palladium bond adds across the alkyne. acs.orgacs.org

C-O Bond Formation: Palladium-catalyzed C-O bond formation at the alkyne can occur via intramolecular or intermolecular pathways. Intramolecularly, the carboxylic acid or ether oxygen can act as a nucleophile. nih.gov The mechanism often involves the coordination of the alkyne to a Pd(II) catalyst, which activates the alkyne for nucleophilic attack. This results in an oxypalladation step, forming a vinyl-palladium intermediate. nih.gov This intermediate can then undergo various transformations, including protonolysis or further reaction, to yield the final product. The stereochemistry of this addition can be either syn or anti, depending on the specific reaction conditions and ligands used. nih.gov

C-N Bond Formation: Similar to C-O bond formation, C-N bond formation can be achieved through palladium catalysis. rsc.org Amines can act as nucleophiles, attacking the palladium-activated alkyne in an aminopalladation step. mdpi.comacs.org This generates a vinyl-palladium species that can then undergo reductive elimination or other subsequent reactions to form the desired nitrogen-containing product. youtube.com For instance, coupling with an amine in the presence of a palladium catalyst could lead to the formation of an enamine or, through subsequent isomerization, an imine or other nitrogen heterocycle. organic-chemistry.org

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional group that allows for a variety of derivatization reactions.

Esterification and Amidation Reactions for Derivative Synthesis

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents. These derivatives can be valuable for modifying the compound's physical properties or for use as intermediates in further synthetic transformations.

Amidation: Similarly, the carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. Nickel-catalyzed amidation of aryl alkynyl acids has also been reported as an efficient method. nih.govacs.org The resulting amides introduce a new set of functional and structural possibilities.

The following table summarizes common esterification and amidation reactions.

| Reaction | Reagent | Product Type |

| Esterification | Methanol, H₂SO₄ | Methyl ester |

| Amidation | Benzylamine, EDC | N-Benzyl amide |

Decarboxylation Pathways and Conditions

The carboxylic acid group can be removed through decarboxylation, a reaction that can be promoted under various conditions. Oxidative decarboxylation of arylacetic acids has emerged as a significant method for synthesizing aldehydes and ketones. chemrevlett.comchemrevlett.com This can be achieved using various oxidizing agents, sometimes in the presence of a metal catalyst. chemrevlett.comnih.gov For instance, treatment with an oxidant could lead to the formation of an intermediate that readily loses carbon dioxide to generate a benzylic radical or cation, which can then be trapped to form a new product. Visible-light photocatalysis has also been shown to be an effective method for the decarboxylation of arylacetic acids. rsc.org Additionally, direct decarboxylative amination has been reported using copper catalysis. nih.gov

Investigation of Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, and the regioselectivity of these reactions is governed by the directing effects of the existing substituents. wikipedia.orgbritannica.com

Directing Effects of Substituents

The two substituents on the benzene ring are the ether linkage (-O-CH₂-C≡C-H) and the acetic acid moiety (-CH₂-COOH).

The ether group is an activating group and an ortho, para-director. wikipedia.orgorganicchemistrytutor.com The oxygen atom can donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) that is formed during electrophilic attack. organicchemistrytutor.commasterorganicchemistry.com This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the ether group.

Given that both the ether and the alkyl-like portion of the acetic acid substituent are ortho, para-directing, electrophilic substitution is strongly favored at the positions ortho and para to the ether group. The position para to the ether is already substituted, so electrophilic attack will predominantly occur at the positions ortho to the ether group. The steric bulk of the substituents may also play a role in favoring one ortho position over the other. libretexts.org Studies on substituted phenoxyacetic acids have provided insights into the electronic effects of such substituents. nih.govlibretexts.org

| Substituent | Electronic Effect | Directing Effect |

| -O-CH₂-C≡C-H | Activating, +M, -I | ortho, para |

| -CH₂-COOH | Weakly Deactivating, -I | ortho, para (due to alkyl spacer) |

Regioselectivity and Steric Hindrance Considerations

The reactivity of this compound is dominated by its terminal alkyne functional group. In addition reactions, the question of regioselectivity—the preferential orientation of addition across the unsymmetrical carbon-carbon triple bond—is of paramount importance. For terminal alkynes, this selectivity is primarily dictated by a combination of steric and electronic factors.

The structure of this compound features a sterically demanding substituent, the 4-(oxy)benzeneacetic acid group, attached to the C4 position of the butynyl chain. This bulky group exerts significant steric hindrance around the internal carbon (C2) of the alkyne. Consequently, in many catalytic and addition reactions, attacking reagents are sterically directed to the less hindered, terminal carbon atom (C1). This effect is a governing principle in predicting reaction outcomes. mit.eduresearchgate.net For instance, in nickel-catalyzed reductive coupling reactions, it has been demonstrated that bulky substituents on simple alkynes prefer to be distal to the newly forming carbon-carbon bond, a preference driven by steric repulsion in the oxidative addition transition state. mit.edu

This general principle can be illustrated by considering classic alkyne addition reactions:

Hydroboration-Oxidation: This two-step reaction sequence typically exhibits anti-Markovnikov selectivity. The boron-containing reagent (e.g., borane (B79455) or a derivative) adds to the less sterically hindered terminal carbon of the alkyne. youtube.com Subsequent oxidation replaces the boron atom with a hydroxyl group, leading to an enol that tautomerizes to the corresponding aldehyde. For this compound, this would be expected to yield 4-(4-oxobutanoxy)benzeneacetic acid as the major product.

Acid-Catalyzed Hydration (Markovnikov Addition): In contrast, under aqueous acidic conditions (often with a mercury salt catalyst), hydration follows Markovnikov's rule. The initial protonation of the alkyne leads to a vinyl cation intermediate. The stability of this cation determines the regiochemical outcome. The proximity of the ether oxygen in the substituent may electronically influence cation stability, but typically for terminal alkynes, the secondary vinyl cation (at C2) is more stable than the primary one (at C1). This leads to the formation of a methyl ketone after tautomerization of the resulting enol.

The interplay between steric and electronic effects is crucial. While steric hindrance often dominates, electronic effects from the substituent can modulate or, in some cases, override steric guidance. nih.gov The ether oxygen atom can influence the electron density of the alkyne through an inductive effect, potentially affecting the polarization of the triple bond and thus its interaction with electrophiles or organometallic catalysts. nih.govrsc.org

The following table summarizes the expected regiochemical outcomes for key reactions involving the terminal alkyne of this compound, based on established principles of selectivity.

| Reaction Type | Controlling Factors | Expected Major Regioisomer Product |

|---|---|---|

| Hydroboration-Oxidation | Steric Hindrance (Anti-Markovnikov) | Addition at terminal carbon (C1) to yield an aldehyde |

| Acid-Catalyzed Hydration | Electronic Effects (Markovnikov - Cation Stability) | Addition at internal carbon (C2) to yield a methyl ketone |

| Nickel-Catalyzed Reductive Coupling | Steric Hindrance | Substituent distal to new C-C bond mit.edu |

| Pauson-Khand Reaction | Steric and Electronic Effects | α-regioisomer favored due to steric interactions in the transition state researchgate.netnih.gov |

Quantum Chemical Insights into Reaction Mechanisms and Transition States

To achieve a more profound understanding of the reaction mechanisms involving this compound, researchers turn to computational quantum chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction pathways, regioselectivity, and the structures of transient species like transition states. rsc.orgrsc.org While specific DFT studies on this compound are not prominent in the literature, the extensive computational work on analogous terminal alkynes provides a robust framework for analysis. mit.edunih.govresearchgate.net

Quantum chemical calculations allow for the mapping of the potential energy surface of a reaction. This involves optimizing the geometries of reactants, intermediates, products, and, most critically, the transition states that connect them. The calculated energy difference between the reactants and a transition state represents the activation energy barrier, which is a key determinant of reaction rate and selectivity.

For reactions of this compound, DFT can be used to compare the activation energies of two competing pathways leading to different regioisomers. For example, in a metal-catalyzed addition, two possible transition states can be modeled: one leading to the linear product (addition at C1) and one leading to the branched product (addition at C2). The calculated Gibbs free energies of these transition states can predict the major product with high accuracy. mit.edu Analysis of the transition state structures often reveals the origin of selectivity, such as destabilizing steric clashes or favorable orbital interactions. nih.gov

Several specific computational approaches are particularly insightful:

Distortion/Interaction Analysis: This method, applied successfully to nickel-catalyzed reactions, deconstructs the activation energy into two components: the energy required to distort the reactants (the alkyne and the catalyst complex) into their transition state geometries, and the interaction energy between these distorted fragments. mit.edu This can reveal whether selectivity arises from minimizing steric strain or maximizing stabilizing electronic interactions in the transition state.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution within the molecule. nih.gov By calculating the NBO charges on the alkyne carbons in this compound, one can predict how the molecule will interact with electrophilic or nucleophilic reagents, offering a rationale for the observed electronic-based regioselectivity. rsc.org

Fukui Functions: These conceptual DFT descriptors can be calculated to probe the electrophilic and nucleophilic character of different sites within a molecule, further predicting its reactivity in processes like cycloaddition reactions. vub.be

The table below outlines common quantum chemical methods and the insights they provide for understanding the reactivity of alkynes like this compound.

| Computational Method/Theory | Typical Application | Insights Gained for Alkyne Reactivity |

|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP functional) | Geometry Optimization, Transition State Search | Provides activation energy barriers, reaction pathways, and predicts kinetic vs. thermodynamic products. rsc.orgresearchgate.net |

| Distortion/Interaction Analysis | Analysis of Transition State Energies | Deconstructs selectivity into contributions from reactant distortion and intermolecular interaction. mit.edu |

| Natural Bond Orbital (NBO) Analysis | Electron Population Analysis | Correlates partial atomic charges with regiochemical outcomes; explains electronic effects. nih.gov |

| Conceptual DFT (e.g., Fukui Functions) | Reactivity Index Calculation | Identifies the most electrophilic/nucleophilic sites on the alkyne for predicting reactivity. vub.be |

Through these computational lenses, the factors governing the reactivity of this compound can be systematically dissected, moving beyond empirical rules to a predictive, mechanism-based understanding.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Butyn 1 Yloxy Benzeneacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution proton (¹H) NMR spectroscopy is the most common NMR technique, providing information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 4-(3-butyn-1-yloxy)benzeneacetic acid would be expected to show distinct signals for each unique proton environment.

The key proton signals and their predicted chemical shifts (δ) in parts per million (ppm) are anticipated as follows:

Aromatic Protons: The benzene (B151609) ring contains two sets of chemically non-equivalent protons due to the para-substitution pattern. The two protons ortho to the acetic acid group (H-3 and H-5) would appear as a doublet, and the two protons ortho to the butynyloxy group (H-2 and H-6) would appear as another doublet.

Methylene (B1212753) Protons: The methylene group of the acetic acid moiety (-CH₂COOH) would likely appear as a singlet. The two methylene groups in the butynyloxy chain (-OCH₂CH₂-) would each present as a triplet due to coupling with the adjacent methylene and alkyne protons, respectively.

Alkynyl Proton: The terminal alkyne proton (-C≡CH) is expected to appear as a triplet due to coupling with the adjacent methylene protons.

Carboxylic Acid Proton: The carboxylic acid proton (-COOH) is a labile proton and its chemical shift can vary significantly depending on the solvent and concentration. It typically appears as a broad singlet.

Predicted ¹H NMR Data Table for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-2, H-6 (Aromatic) | 7.20 | d | 2H |

| H-3, H-5 (Aromatic) | 6.90 | d | 2H |

| -CH₂COOH | 3.60 | s | 2H |

| -OCH₂- | 4.10 | t | 2H |

| -CH₂-C≡ | 2.80 | t | 2H |

| -C≡CH | 2.50 | t | 1H |

| -COOH | 12.0 (variable) | br s | 1H |

Note: The predicted values are for illustrative purposes and may differ from experimental values.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

The predicted ¹³C NMR spectrum of this compound would display signals corresponding to the twelve carbon atoms in the molecule. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atom.

Predicted ¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~178 |

| C-4 (Aromatic, C-O) | ~158 |

| C-1 (Aromatic, C-C) | ~128 |

| C-2, C-6 (Aromatic, CH) | ~130 |

| C-3, C-5 (Aromatic, CH) | ~115 |

| -OCH₂- | ~65 |

| -CH₂COOH | ~40 |

| -C≡CH | ~80 |

| -C≡CH | ~70 |

| -CH₂-C≡ | ~20 |

Note: The predicted values are for illustrative purposes and may differ from experimental values.

Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms, which is crucial for the complete structural elucidation of complex molecules. mestrelab.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene protons in the butynyloxy chain and between the alkynyl proton and its neighboring methylene protons. It would also show correlations between the ortho- and meta-protons on the benzene ring. mestrelab.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the methylene protons of the acetic acid group to the quaternary aromatic carbon (C-1) and the carbonyl carbon, confirming the attachment of the acetic acid moiety to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. youtube.comwikipedia.org Unlike other analytical techniques, qNMR does not require a calibration curve using a reference standard of the analyte itself. Instead, a certified internal standard with a known concentration is added to the sample. The concentration of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. For this compound, a well-resolved signal, such as the singlet from the -CH₂COOH protons, could be used for quantification against a suitable internal standard.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. acdlabs.com This high accuracy allows for the determination of the elemental formula of the compound, as very few combinations of atoms will have the same exact mass. For this compound (C₁₂H₁₂O₃), the predicted exact mass would be a key piece of data for its unequivocal identification.

Predicted HRMS Data for this compound

| Ion | Formula | Predicted Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₃O₃⁺ | 205.0865 |

| [M+Na]⁺ | C₁₂H₁₂O₃Na⁺ | 227.0684 |

| [M-H]⁻ | C₁₂H₁₁O₃⁻ | 203.0708 |

Note: The predicted values are for illustrative purposes and may differ from experimental values.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragment ions would be expected from the cleavage of the ether linkage and the loss of the carboxylic acid group, which would further support the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of this compound, GC-MS analysis would be crucial for identifying any volatile impurities or degradation products that may be present. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the individual components and creates a mass spectrum for each, which serves as a molecular fingerprint.

Table 1: Hypothetical GC-MS Data for Volatile Products in a this compound Sample (Note: The following data is illustrative of what a GC-MS analysis would provide, as specific experimental data for this compound is not publicly available.)

| Retention Time (min) | Major m/z Peaks | Tentative Compound Identification |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, less volatile, and thermally labile molecules, such as carboxylic acids. In the solution phase, ESI-MS can provide a very accurate molecular weight of the compound. For this compound, ESI-MS analysis would typically be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are often detected.

Specific ESI-MS experimental data for this compound is not found in the public domain. A high-resolution ESI-MS analysis would allow for the confirmation of the elemental composition of the molecule by providing a highly accurate mass measurement.

Table 2: Expected ESI-MS Results for this compound (Note: This table represents expected results, as no specific experimental data has been published.)

| Ionization Mode | Calculated m/z | Observed m/z | Ion Adduct |

| Negative | 203.0714 | Data not available | [M-H]⁻ |

| Positive | 227.0683 | Data not available | [M+Na]⁺ |

| Positive | 243.0423 | Data not available | [M+K]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is indispensable for the identification of functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, the C≡C stretch of the alkyne, and the C-H stretches of the aromatic ring and the alkyl chain.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While also probing vibrational modes, the selection rules for Raman activity differ from those for IR activity. For instance, the C≡C triple bond, being a symmetric and less polar bond, would be expected to show a strong signal in the Raman spectrum.

Published IR and Raman spectra for this compound are not available. The combination of both techniques would provide a comprehensive profile of the functional groups present in the molecule.

Table 3: Expected Vibrational Spectroscopy Data for this compound (Note: The wavenumbers are typical ranges for the specified functional groups; precise experimental data is not available.)

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Data not available |

| C≡C-H (Terminal Alkyne) | ~3300 (sharp) | ~3300 (strong) |

| C-H (Aromatic) | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 | 3000-2850 |

| C≡C (Alkyne) | ~2120 (weak) | ~2120 (strong) |

| C=O (Carboxylic Acid) | ~1710 | ~1710 |

| C=C (Aromatic) | 1600, 1475 | 1600, 1475 |

| C-O (Ether & Carboxylic Acid) | 1300-1000 | Data not available |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to identify chromophores, which are the parts of a molecule that absorb light. The benzene ring in this compound is the primary chromophore. The substitution on the benzene ring will influence the wavelength of maximum absorption (λmax). The carboxylic acid and the ether linkage, as auxochromes, can cause a shift in the λmax compared to unsubstituted benzene.

Specific UV-Vis spectral data for this compound, which would detail its λmax and molar absorptivity, is not available in the surveyed literature. Such data would be valuable for quantitative analysis and for understanding the electronic properties of the molecule.

Table 4: Expected UV-Vis Absorption Data for this compound in a Specified Solvent (Note: The λmax value is an estimation based on similar structures; experimental data is not available.)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, an X-ray crystal structure would reveal the conformation of the butynyloxy side chain relative to the benzene ring and how the carboxylic acid groups interact with each other in the solid state, likely forming dimers through hydrogen bonds.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or is not publicly available. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide an unambiguous structural elucidation.

Table 5: Crystallographic Data for this compound (Note: As no crystal structure is available, this table indicates the parameters that would be determined from an X-ray diffraction experiment.)

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Hydrogen Bonding Interactions | Data not available |

Computational Chemistry and Theoretical Investigations of 4 3 Butyn 1 Yloxy Benzeneacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, providing detailed information about its geometry, stability, and reactivity. For a molecule like "4-(3-Butyn-1-yloxy)benzeneacetic acid," these calculations can elucidate the influence of the butynyloxy and acetic acid moieties on the electronic properties of the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like "this compound." DFT calculations can predict a variety of molecular properties that are crucial for understanding its reactivity and potential biological function.

Key parameters that can be determined using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For instance, in a study of phenoxyacetic acid derivatives, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set were used to determine reactivity and electronic charge distribution. nih.gov

The following table illustrates the types of electronic properties that could be calculated for "this compound" using DFT.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Influences solubility and intermolecular interactions. |

| Ionization Potential | 7.1 eV | Energy required to remove an electron. |

| Electron Affinity | 0.9 eV | Energy released upon gaining an electron. |

Note: These values are illustrative and represent the type of data generated from DFT calculations.

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. acs.org These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT.

For "this compound," ab initio calculations could be used to refine the geometric parameters and energies obtained from DFT. This is particularly useful for studying specific aspects of the molecule where high accuracy is critical, such as determining the precise bond lengths and angles of the butynyloxy side chain or calculating the energy barrier for rotation around the ether linkage. While full geometry optimization of a molecule this size using high-level ab initio methods can be resource-intensive, they are often used to calculate single-point energies on geometries optimized with less demanding methods to achieve a higher level of accuracy. youtube.com

The flexibility of the butynyloxy side chain in "this compound" means that the molecule can exist in multiple conformations. libretexts.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformations (local and global minima) and the energy barriers between them. acs.org This is typically done by systematically rotating the rotatable bonds, such as the C-O-C bonds of the ether linkage and the C-C bonds of the butynyl group, and calculating the energy at each step.

A potential energy surface map can reveal the most stable conformers. The following table provides a hypothetical example of the relative energies of different conformers of "this compound" based on the dihedral angles of the ether linkage.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti) | 180° (anti) | 0.00 |

| B | 180° (anti) | 60° (gauche) | 1.2 |

| C | 60° (gauche) | 180° (anti) | 1.5 |

| D | 60° (gauche) | 60° (gauche) | 2.8 |

Note: These values are for illustrative purposes to show how conformational analysis data would be presented.

Molecular Dynamics Simulations and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with biological targets such as proteins. These simulations can be used to explore how "this compound" might bind to a receptor and the stability of the resulting complex.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gove-nps.or.kr This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. globalresearchonline.netresearchgate.net In the context of Structure-Activity Relationship (SAR) studies, docking can help to explain why certain structural modifications to a molecule lead to changes in its biological activity.

For "this compound," docking studies would involve placing the molecule into the binding site of a relevant protein target. The butynyloxy group, with its terminal alkyne, could potentially form specific interactions, such as hydrogen bonds or pi-pi stacking, with amino acid residues in the binding pocket. The carboxylic acid group is a common feature in many drugs and can form strong ionic interactions or hydrogen bonds.

The results of a docking study are typically presented as a binding score or binding energy, which estimates the affinity of the ligand for the protein. The following table provides a hypothetical example of docking results for "this compound" with a hypothetical protein target.

Table 3: Hypothetical Docking Results for this compound

| Parameter | Hypothetical Value/Description |

| Protein Target | Hypothetical Human Aldose Reductase |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Tyr48, His110, Trp111 |

| Types of Interactions | Hydrogen bond with Tyr48 (from carboxylic acid), Pi-pi stacking with Trp111 (from benzene ring), Hydrophobic interactions with the butynyl chain. |

Note: This table is illustrative and shows the type of information obtained from a molecular docking study.

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic process of molecular recognition and the stability of the ligand-protein complex over time. An MD simulation would start with the docked pose of "this compound" in the protein's binding site and then simulate the movements of all atoms in the system over a period of nanoseconds or longer.

These simulations can reveal:

The stability of the key interactions identified in the docking study.

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein or the ligand upon binding.

The free energy of binding, which is a more rigorous measure of binding affinity than docking scores.

By analyzing the trajectory of the MD simulation, researchers can gain a deeper understanding of the factors that contribute to the binding of "this compound" to its target, providing valuable information for the design of more potent and selective analogs.

(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling Methodologies

(Quantitative) Structure-Activity Relationship ((Q)SAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. nih.gov These features can be quantified using molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.govnih.gov

The primary goals of QSAR modeling include:

Predicting the biological activity of novel or untested compounds. nih.gov

Understanding the mechanism of action of a series of molecules. nih.gov

Guiding the design of new compounds with enhanced activity or desired properties.

Reducing the costs and ethical concerns associated with extensive experimental testing, including animal testing. nih.gov

QSAR models can be developed for various purposes, such as predicting the therapeutic potency of drug candidates, assessing the toxicity of environmental pollutants, or estimating the physicochemical properties of new materials. The predictive power of a QSAR model is highly dependent on the quality of the biological data, the diversity of the chemical structures in the dataset, and the appropriateness of the selected molecular descriptors and statistical methods. nih.govmdpi.com

The development of a predictive model for the chemical behavior of this compound would involve a systematic process that begins with the compilation of a suitable dataset. This dataset would consist of a series of chemical compounds that are structurally analogous to this compound, along with their experimentally determined biological activities or chemical properties of interest.

The general steps for developing such a predictive model are as follows:

Dataset Preparation: A collection of compounds with structural similarities to this compound would be assembled. For each compound, a specific biological activity, such as inhibitory concentration (IC50) or binding affinity, would be required.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Using statistical methods, a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they are the numerical representation of the molecular features that are believed to influence the biological activity. For a molecule like this compound, a variety of descriptors would be considered to capture its unique structural characteristics.

Relevant Classes of Molecular Descriptors:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Commonly Used Algorithms in QSAR:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researcher.life

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov

Support Vector Machines (SVM): A machine learning algorithm that can be used for both regression and classification tasks in QSAR modeling. researcher.life

Artificial Neural Networks (ANN): A computational model inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships.

The following is a hypothetical data table illustrating the types of descriptors that could be used in a QSAR study of analogs of this compound.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |

| Analog 1 | 190.20 | 2.1 | 46.53 | 1 | 3 |

| Analog 2 | 204.23 | 2.5 | 46.53 | 1 | 3 |

| Analog 3 | 218.25 | 2.9 | 46.53 | 1 | 3 |

| Analog 4 | 206.21 | 2.3 | 55.76 | 1 | 4 |

| Analog 5 | 220.24 | 2.7 | 55.76 | 1 | 4 |

This data is for illustrative purposes only and does not represent actual experimental values.

Retrosynthetic Analysis and Reaction Pathway Prediction through Computational Tools

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules. the-scientist.com The process involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to known chemical reactions in the reverse direction. the-scientist.com

Computational tools have significantly enhanced the power and efficiency of retrosynthetic analysis. the-scientist.com These tools utilize sophisticated algorithms and vast databases of chemical reactions to propose and evaluate potential synthetic routes. By leveraging artificial intelligence and machine learning, these programs can identify novel and efficient pathways that might not be immediately obvious to a human chemist. the-scientist.com

For this compound, a computational retrosynthetic analysis tool would aim to identify the most practical and efficient way to synthesize the molecule. The software would break down the target structure into key fragments and suggest corresponding synthetic reactions to connect them.

A plausible retrosynthetic pathway for this compound might involve the following key disconnections:

Disconnection of the ether linkage: This would break the bond between the phenoxy group and the butynyl chain, leading to two simpler precursors: a substituted phenol (B47542) and a butynyl halide or tosylate.

Disconnection of the acetic acid side chain: This could involve a disconnection at the benzylic position, suggesting a precursor like a substituted toluene (B28343) that could be subsequently oxidized, or a benzyl (B1604629) halide that could be carboxylated.

A hypothetical retrosynthetic analysis could suggest a synthetic route starting from 4-hydroxyphenylacetic acid and 3-butyn-1-ol. The synthesis would involve an etherification reaction, such as a Williamson ether synthesis, to connect the two fragments.

Chemical Biology and Bioconjugation Applications of 4 3 Butyn 1 Yloxy Benzeneacetic Acid

Design and Synthesis of Chemical Probes Incorporating 4-(3-Butyn-1-yloxy)benzeneacetic acid

Chemical probes are essential for elucidating the function of biomolecules within their native environment. The integration of a terminal alkyne, such as the one present in this compound, is a common strategy for creating such probes.

Strategies for Alkyne Tag Integration in Biological Systems

The integration of alkyne tags into biological systems is a foundational technique in modern chemical biology. This is typically achieved by metabolically incorporating building blocks (like amino acids or sugars) that have been chemically modified to contain an alkyne group. nih.gov Once incorporated into proteins or glycans, the alkyne serves as a "handle" for subsequent ligation with an azide-bearing reporter molecule via click chemistry. researchgate.netgenelink.com This allows for the visualization or purification of the tagged biomolecules. While this strategy is powerful, no published studies have demonstrated the use of this compound for this purpose.

Photoaffinity Labeling Applications for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of small molecules or other ligands within a cell. achemblock.com A typical photoaffinity probe contains a photoreactive group (like a benzophenone) and a reporter tag. Upon UV irradiation, the photoreactive group forms a covalent bond with the nearest interacting protein, and the reporter tag is then used for identification. A clickable alkyne is often used as the reporter tag handle. For instance, the compound p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, which contains a butynyl group similar to the subject compound, has been synthesized for peptide photoaffinity labeling. nih.gov This highlights the potential utility of the alkyne moiety in such applications, though no specific probes have been developed from this compound itself.

Bioconjugation Strategies for Macromolecular Modification

Bioconjugation is the chemical linking of two biomolecules, or a biomolecule and a synthetic molecule. The dual functionality of this compound makes it a theoretical candidate for such strategies.

Protein Labeling and Functionalization

Proteins are commonly modified by targeting the side chains of specific amino acids. achemblock.com The ε-amino group of lysine (B10760008) is a frequent target for modification due to its surface exposure and nucleophilicity. achemblock.comlakeheadu.ca The carboxylic acid of this compound could be activated (e.g., as an NHS ester) to react with lysine residues, thereby attaching the alkyne-containing phenylacetic acid moiety to the protein. This would install a bioorthogonal handle onto the protein surface for subsequent click chemistry reactions. This approach would allow for the attachment of various payloads, such as drugs, imaging agents, or other polymers, although no such conjugates using this specific linker have been reported.

Nucleic Acid Derivatization and Probing

Chemical modification is crucial for improving the therapeutic properties of nucleic acids, such as enhancing their stability against nuclease degradation. nih.govbldpharm.com Oligonucleotides can be synthesized with or post-synthetically modified to include functional groups like amines. These amines could then be coupled with the activated carboxylic acid of this compound. This would append the alkyne linker to the nucleic acid, enabling further modification via click chemistry. This strategy is used with other linkers to attach labels, delivery vehicles, or other functionalities to oligonucleotides, but has not been documented with this compound. genelink.comnih.gov

Development of Bio-orthogonal Reactions for In Situ Labeling

The concept of bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The terminal alkyne in this compound is a key functional group for one of the most prominent bio-orthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

This reaction involves the formation of a stable triazole ring from an alkyne and an azide (B81097). The high efficiency, specificity, and biocompatibility of this reaction under aqueous conditions, neutral pH, and ambient temperature have made it a powerful tool for in situ labeling. In this context, this compound can be incorporated into a larger molecule, such as a drug candidate or a metabolic precursor, which is then introduced to a biological system. The alkyne handle can then be selectively reacted with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) that bears a complementary azide group. This allows for the visualization or isolation of the biomolecules that have interacted with the initial alkyne-containing compound.

Table 1: Key Features of Alkyne-Azide Click Chemistry for In Situ Labeling

| Feature | Description |

| Bio-orthogonality | The alkyne and azide groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes. |

| High Efficiency | The reaction proceeds with high yields under mild, biocompatible conditions. |

| Kinetics | The copper(I) catalyst significantly accelerates the reaction rate, allowing for rapid labeling even at low concentrations of reactants. |

| Versatility | A wide range of azide-containing reporter tags (fluorophores, affinity tags, etc.) can be used, enabling various downstream applications. |

Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that circumvents the need for a potentially toxic copper catalyst. In SPAAC, a strained cyclooctyne (B158145) is used in place of a terminal alkyne. While this compound itself is not a strained alkyne, it serves as a foundational structure that can be chemically modified to create more advanced probes for copper-free click chemistry applications.

Methodologies for Target Identification and Validation in Chemical Biology

A primary challenge in drug discovery and chemical biology is the identification of the molecular targets of bioactive small molecules. Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize enzyme activities in complex biological samples. Probes based on this compound can be designed for use in ABPP to identify the protein targets of a covalently or non-covalently binding molecule.

In a typical ABPP workflow utilizing this compound, the carboxylic acid group can be modified to incorporate a reactive group (a "warhead") that can covalently bind to a specific class of enzymes (e.g., serine hydrolases or cysteine proteases). The terminal alkyne serves as a handle for the subsequent attachment of a reporter tag via click chemistry.

The general steps for target identification using a probe derived from this compound are as follows:

Probe Design and Synthesis: The core structure of this compound is functionalized with a reactive group to create the activity-based probe.

Labeling in a Biological System: The probe is incubated with a complex proteome (e.g., cell lysate, living cells, or even a whole organism). The probe covalently binds to its active enzyme targets.

Reporter Tagging: The alkyne handle on the now protein-bound probe is reacted with an azide-functionalized reporter tag (e.g., biotin for affinity purification or a fluorescent dye for imaging) via CuAAC.

Analysis and Identification:

For fluorescently tagged proteins: The labeled proteins can be visualized by in-gel fluorescence scanning.

For biotin-tagged proteins: The labeled proteins are enriched using streptavidin beads, separated by SDS-PAGE, and subsequently identified by mass spectrometry-based proteomics.

Table 2: Example Workflow for Target Identification using a this compound-derived Probe

| Step | Method | Purpose |

| 1. Probe Incubation | The alkyne-containing probe is introduced to a cell lysate. | Covalent labeling of target proteins. |

| 2. Click Reaction | An azide-biotin tag and copper(I) catalyst are added. | Attachment of a biotin handle to the probe-labeled proteins. |

| 3. Affinity Purification | Streptavidin-coated beads are used to capture the biotinylated proteins. | Enrichment of target proteins and removal of non-target proteins. |

| 4. Proteomic Analysis | The enriched proteins are digested and analyzed by LC-MS/MS. | Identification of the specific protein targets. |

This methodology allows for the identification of the specific cellular targets of a bioactive compound, providing crucial insights into its mechanism of action and potential off-target effects. The modular nature of click chemistry, enabled by the alkyne group of compounds like this compound, is central to the success of these powerful chemical biology techniques.